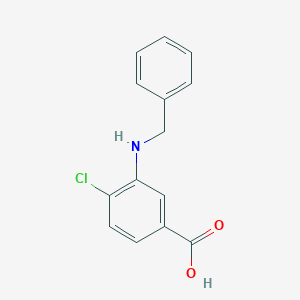![molecular formula C13H11ClN4O B276631 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazole ring, a furan ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2-bromophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine
- N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine
- N-{[5-(2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine
Uniqueness
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan and triazole rings also contributes to its distinct properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11ClN4O |
|---|---|
Molecular Weight |
274.7 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c14-11-4-2-1-3-10(11)12-6-5-9(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18) |
InChI Key |
BIGSEBYCXHORSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)

![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B276561.png)
![2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276565.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
